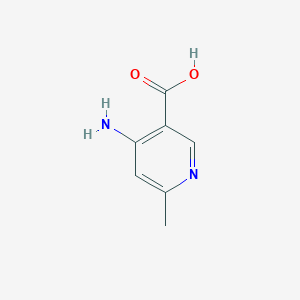

4-Amino-6-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSQVMYMTQCNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562664 | |

| Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127915-50-8 | |

| Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-methylnicotinic Acid (CAS 127915-50-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Amino-6-methylnicotinic acid (CAS 127915-50-8) is a specialized research chemical with limited publicly available data. This guide compiles the available information and provides context based on structurally related compounds. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.

Core Compound Properties

This compound is a pyridine carboxylic acid derivative. While specific, experimentally determined data for this compound is scarce, its fundamental properties can be summarized from supplier information.

| Property | Value | Source |

| CAS Number | 127915-50-8 | N/A |

| Molecular Formula | C₇H₈N₂O₂ | N/A |

| Molecular Weight | 152.15 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% - 98% | [1][2] |

Physicochemical Characteristics (Inferred)

Due to the lack of specific experimental data for this compound, the following characteristics are inferred from related aminonicotinic and methylnicotinic acid analogs. These values should be considered estimates and require experimental verification.

| Property | Inferred Value/Characteristic | Basis of Inference |

| Melting Point | >300 °C | High thermal stability is common for aminonicotinic acids, such as 6-aminonicotinic acid[3]. |

| Boiling Point | ~370-380 °C (decomposes) | Estimated based on analogs like 6-aminonicotinic acid[3]. |

| Solubility | Sparingly soluble in water. Soluble in aqueous bases and polar organic solvents like DMSO and DMF. | General solubility profile for pyridine carboxylic acids[4]. |

| pKa | Two pKa values are expected due to the carboxylic acid and amino groups. | 2-aminonicotinic acid and 4-aminonicotinic acid exhibit this property[5][6]. |

Synthesis and Analysis

Synthetic Routes

Analytical Methods

For the analysis and characterization of this compound, standard analytical techniques for pyridine carboxylic acids can be employed.

A general HPLC method for the purity analysis of pyridine carboxylic acid derivatives is outlined below.

Experimental Protocol: HPLC Analysis

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[7].

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water for mass spectrometry compatibility)[7].

-

Flow Rate: 1.0 mL/min[7].

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (e.g., 254 nm)[7].

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection[7].

-

Analysis: Inject a standard volume (e.g., 10 µL). Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks[7].

Biological Activity and Potential Applications (Hypothetical)

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the aminonicotinic acid scaffold is present in various biologically active molecules. Derivatives of nicotinic acid are explored for a range of therapeutic areas. For instance, some pyridine carboxylic acid isomers have been investigated as enzyme inhibitors[8].

Given its structure, this compound could serve as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The amino and carboxylic acid functional groups provide reactive handles for further chemical modifications.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[9].

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[9].

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.127915-50-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Amino-6-methylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted values from computational models and detailed, generalized experimental protocols for the determination of these key properties, based on methodologies for structurally related compounds such as aromatic carboxylic acids and aminopyridines.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 4-amino-6-methylpyridine-3-carboxylic acid | |

| CAS Number | 127915-50-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(C(=C1)N)C(=O)O | |

| Physical Form | Solid | [1] |

Physicochemical Properties

A summary of available predicted and any analogous experimental data for this compound and its methyl ester are presented below. It is crucial to note that the experimental validation of the predicted values for the parent acid is recommended for any research or drug development application.

Table 2.1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point (°C) | Not available | Experimental determination is recommended. |

| Boiling Point (°C) | Not available | Experimental determination is recommended. |

| pKa | Not available | Prediction for the methyl ester is 7.57 ± 0.42[3]. The pKa of the carboxylic acid and the amino group are critical for understanding its ionization state at physiological pH. |

| Aqueous Solubility | Sparingly soluble (Qualitative for 6-methylnicotinic acid)[4] | Quantitative experimental determination is necessary. |

| logP | Not available | The octanol-water partition coefficient is a key indicator of lipophilicity. |

Table 2.2: Physicochemical Properties of this compound methyl ester (for comparison)

| Property | Value | Source |

| Boiling Point (°C) | 292.1 ± 35.0 (Predicted) | [3] |

| pKa | 7.57 ± 0.42 (Predicted) | [3] |

| Density (g/cm³) | 1.194 ± 0.06 (Predicted) | [3] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.

The melting point of a solid is a fundamental physical property that indicates its purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 4-Amino-6-methylnicotinic acid (CAS No: 127915-50-8). Due to the limited publicly available experimental data, this document focuses on the foundational molecular characteristics and presents illustrative workflows and pathways relevant to the analysis and potential biological investigation of this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound, also known by its IUPAC name 4-amino-6-methylpyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group.[1] The arrangement of these functional groups dictates its chemical reactivity and potential biological interactions.

Structural Representation

The two-dimensional structure of this compound is depicted below.

DOT Script for Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Molecular Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-6-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 127915-50-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(C(=C1)N)C(=O)O | [1] |

| InChI | InChI=1S/C7H8N2O2/c1-4-3-5(8)7(11)10-2-6(4)9/h2-3H,1H3,(H2,8,9,10,11) | |

| InChIKey | Not readily available in search results. |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in publicly accessible literature. The available information indicates that it is a solid at room temperature.[3] For related compounds, such as its methyl ester, some properties have been reported, which may offer indicative information.

| Property | Value | Notes and References |

| Physical State | Solid | [3] |

| Melting Point | Not available | Data is not available for the parent acid. |

| Boiling Point | Not available | Data is not available for the parent acid. |

| pKa | Not available | Data is not available for the parent acid. |

| Solubility | Not available | Data is not available for the parent acid. |

Spectroscopic Data (Illustrative)

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. To aid researchers, this section provides an illustrative guide to the expected spectral features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical)

-

¹H NMR: Protons on the pyridine ring would appear as distinct singlets or doublets in the aromatic region (typically 6.0-8.5 ppm). The methyl protons would likely be a singlet around 2.0-2.5 ppm. The amino protons would present as a broad singlet, and the carboxylic acid proton would be a very broad singlet at a downfield chemical shift (>10 ppm), the visibility of which can depend on the solvent used.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal (around 165-185 ppm). The aromatic carbons of the pyridine ring would appear in the 100-160 ppm range, and the methyl carbon would be the most upfield signal (around 15-25 ppm).

Infrared (IR) Spectroscopy (Hypothetical)

The IR spectrum would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amino group): Two sharp to moderately broad peaks around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N stretches (pyridine ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

-

C-H stretches (methyl and aromatic): Peaks around 2850-3100 cm⁻¹.

Mass Spectrometry (MS) (Hypothetical)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Experimental Protocols (Illustrative)

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a general synthetic approach for analogous compounds often involves multi-step synthesis starting from simpler pyridine derivatives. Below is a hypothetical workflow for the characterization of a synthesized batch of this compound.

DOT Script for Experimental Workflow:

Caption: Illustrative workflow for the synthesis and characterization of a novel compound.

Biological Activity and Signaling Pathways (Hypothetical)

There is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. Compounds with similar structural motifs (aminopyridine carboxylic acids) can exhibit a range of biological activities. For illustrative purposes, a generic signaling pathway that could be investigated for a novel small molecule inhibitor is presented below.

DOT Script for a Generic Signaling Pathway:

Caption: A generic kinase signaling pathway, illustrating a potential mechanism of action for a small molecule inhibitor.

Conclusion

This compound is a well-defined chemical entity with established structural identifiers. However, a comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and biological activity is hampered by the lack of publicly available experimental data. This guide has consolidated the known structural information and provided illustrative frameworks for its experimental investigation. Further research is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug discovery. Researchers are encouraged to perform the experimental work outlined in the illustrative workflows to build a more complete profile of this molecule.

References

An In-depth Technical Guide on the Solubility of 4-Amino-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methylnicotinic acid is a substituted pyridinecarboxylic acid derivative. Understanding its solubility is a critical parameter in drug discovery and development, influencing key processes such as formulation, bioavailability, and in-vitro assay design. This document outlines a robust experimental protocol for the quantitative determination of this compound's solubility in various solvent systems.

Qualitative Solubility Profile (Inferred)

While direct data is unavailable, the solubility of nicotinic acid derivatives can be inferred to be dependent on the pH of the medium due to the presence of both an acidic carboxylic acid group and a basic amino group. The methyl group at the 6-position may slightly decrease aqueous solubility compared to its unsubstituted counterpart. General qualitative solubility descriptors for similar compounds are often reported as soluble or slightly soluble in polar protic solvents.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility |

| Aqueous (Acidic) | Likely Soluble |

| Aqueous (Neutral) | Potentially Low |

| Aqueous (Basic) | Likely Soluble |

| Polar Protic | Soluble/Slightly Soluble |

| Polar Aprotic | Sparingly Soluble |

| Nonpolar | Insoluble |

Note: This table is predictive and requires experimental verification.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard.[1] This method establishes the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

3.1. Principle

An excess amount of solid this compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to achieve equilibrium.[1] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Validated analytical method for quantification

3.3. Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for the isothermal saturation method.

3.4. Detailed Steps

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that saturation can be achieved. Record the approximate amount.

-

Solvent Addition: Precisely add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[1]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.[1] Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[1] A C18 reversed-phase column is often suitable for such compounds.

-

Data Reporting: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| 0.1 M HCl | 25 | Experimental Data | Experimental Data | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | Experimental Data | Shake-Flask |

| Water | 25 | Experimental Data | Experimental Data | Shake-Flask |

| Ethanol | 25 | Experimental Data | Experimental Data | Shake-Flask |

| DMSO | 25 | Experimental Data | Experimental Data | Shake-Flask |

| 0.1 M HCl | 37 | Experimental Data | Experimental Data | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Data | Experimental Data | Shake-Flask |

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary experimental framework for its determination. The isothermal saturation method is a reliable and widely accepted technique that will yield high-quality, reproducible data essential for the advancement of research and development involving this compound. It is recommended that researchers perform these experiments to generate the specific data required for their applications.

References

Spectroscopic Analysis of 4-Amino-6-methylnicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-6-methylnicotinic acid, a crucial pyridine derivative with potential applications in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural elucidation of this compound through various spectroscopic techniques. While experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs to predict its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds. These predictions serve as a baseline for researchers undertaking the experimental characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H5 (Aromatic) |

| ~6.2-6.4 | s | 1H | H2 (Aromatic) |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~2.3-2.5 | s | 3H | -CH₃ |

| ~12.0-13.0 | br s | 1H | -COOH |

Note: Predicted chemical shifts are relative to a standard solvent like DMSO-d₆. The broad signals for the amino and carboxylic acid protons are due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | C=O (Carboxylic Acid) |

| ~160-162 | C4-NH₂ |

| ~155-157 | C6-CH₃ |

| ~148-150 | C5 |

| ~105-107 | C3 |

| ~100-102 | C2 |

| ~20-22 | -CH₃ |

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1640-1600 | N-H Bend | Primary Amine |

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring |

| 1300-1200 | C-N Stretch | Aryl Amine |

| 900-650 | C-H Bend | Aromatic Ring |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M-OH]⁺ |

| 107 | [M-COOH]⁺ |

| 92 | [M-COOH-CH₃]⁺ |

Note: Fragmentation patterns in mass spectrometry can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD). The choice of solvent is critical to avoid signal overlap.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2] Further dilute this stock solution to a final concentration of around 10 µg/mL.[2]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which desolvate to produce gas-phase ions.[3]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the experimental workflows and a potential biological signaling pathway relevant to aminonicotinic acid derivatives.

Biological Context and Drug Development Potential

Derivatives of nicotinic acid are recognized for a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] Specifically, aminonicotinic acid derivatives have been investigated for their potential as antimicrobial agents. Some studies suggest that compounds with a 6-aminonicotinic acid scaffold can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication.[5] This mechanism of action is a key target for the development of new antibiotics.

The structural features of this compound, with its amino and carboxylic acid functional groups on a pyridine core, make it a promising candidate for further investigation and modification in drug discovery programs. The amino group can be a key site for forming hydrogen bonds with biological targets, while the carboxylic acid can be modified to improve pharmacokinetic properties. Further research into the biological activity of this specific compound is warranted to explore its full therapeutic potential.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. innospk.com [innospk.com]

An In-depth Technical Guide to the Safe Handling of 4-Amino-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Amino-6-methylnicotinic acid, a key chemical intermediate in various research and development applications. The following sections detail the material's hazards, necessary protective measures, and emergency procedures to ensure a safe laboratory environment.

Physicochemical and Hazard Profile

This compound (CAS No. 127915-50-8) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[] While comprehensive toxicological data is not available, related compounds and available safety data sheets (SDS) indicate that it should be handled with care due to its potential to cause irritation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 127915-50-8 | [] |

| Molecular Formula | C₇H₈N₂O₂ | [] |

| Molecular Weight | 152.15 g/mol | [] |

| Boiling Point | 385.47 °C (Predicted) | [] |

| Purity | Typically ≥95% | [2][3] |

Table 2: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Note: Hazard classification is based on data for structurally similar compounds and may not be exhaustive for this compound itself.

Prudent Handling and Storage Protocols

Adherence to standard laboratory safety practices is paramount when working with this compound. The following protocols are designed to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5]

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4] Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[5]

Storage Requirements

Proper storage is crucial to maintain the integrity of this compound and prevent accidents.

-

Environment: Keep in a dry, cool, and well-ventilated place.[4][5]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Ignition Sources: Keep the product and its container away from heat and sources of ignition.[5]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

-

Containment and Cleaning: For spills, sweep up the material and shovel it into a suitable container for disposal.[5] Avoid creating dust. Do not let the chemical enter the environment.[5]

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Conclusion

While this compound is a valuable compound in research and development, it requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe working environment. Always consult the most current Safety Data Sheet from your supplier for the most detailed and up-to-date information.

References

4-Amino-6-methylnicotinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Amino-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural similarity to biologically active nicotinic acid derivatives suggests its potential as a key building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability, synthesis, potential biological activities, and experimental considerations for researchers working with this compound. The information presented is intended to facilitate further investigation into the therapeutic promise of this compound and its analogues.

Commercial Availability

This compound (CAS No. 127915-50-8) is available from several commercial chemical suppliers. The typical purity of the commercially available compound is around 98%. Researchers can procure this starting material from the following vendors:

| Supplier | Product Name | CAS Number | Purity |

| Apollo Scientific | This compound | 127915-50-8 | 98% |

| 2a biotech | This compound | 127915-50-8 | 96%+ |

| Shanghai Chamflyer Chemicals Co., Ltd | This compound | 127915-50-8 | 98% |

Synthesis and Characterization

Proposed Synthetic Pathway

A hypothetical synthetic scheme for this compound is presented below. This pathway commences with the readily available 4-hydroxy-6-methylnicotinic acid and proceeds through bromination followed by nucleophilic aromatic substitution with an amino group source.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

-

Suspend 4-hydroxy-6-methylnicotinic acid (1 equivalent) in methanol (10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-6-methylnicotinate.

Step 2: Bromination of methyl 4-hydroxy-6-methylnicotinate

-

Dissolve methyl 4-hydroxy-6-methylnicotinate (1 equivalent) in a suitable solvent such as acetonitrile (10 volumes).

-

Add phosphorus oxybromide (POBr3) (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude methyl 4-bromo-6-methylnicotinate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Amination of methyl 4-bromo-6-methylnicotinate

-

In a sealed vessel, dissolve methyl 4-bromo-6-methylnicotinate (1 equivalent) in a solution of ammonia in methanol (7N).

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.

-

Purify the resulting methyl 4-amino-6-methylnicotinate by column chromatography.

Step 4: Hydrolysis of methyl 4-amino-6-methylnicotinate

-

Dissolve methyl 4-amino-6-methylnicotinate (1 equivalent) in a mixture of methanol and water (1:1).

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture to pH 6-7 with 1N HCl.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the reviewed literature for the biological activity of this compound, the activities of structurally related compounds provide a basis for hypothesizing its potential therapeutic applications.

D-Amino Acid Oxidase (DAAO) Inhibition

The structurally similar compound, methyl 6-methylnicotinate, has been investigated as an inhibitor of D-amino acid oxidase (DAAO). DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor in the brain. Inhibition of DAAO can lead to increased levels of D-serine, which may have therapeutic benefits in central nervous system (CNS) disorders such as schizophrenia. It is plausible that this compound could also exhibit DAAO inhibitory activity.

Caption: Hypothetical signaling pathway of DAAO inhibition.

Other Potential Activities

Derivatives of aminonicotinic acids have been reported to possess a range of biological activities, including tuberculostatic and antimicrobial effects. Further screening of this compound in these areas could be a fruitful avenue of research.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

To explore the full therapeutic potential of this compound, a systematic structure-activity relationship (SAR) study is recommended. This involves the synthesis of a library of analogues with modifications at key positions of the molecule and evaluating their biological activity.

Caption: A typical workflow for SAR studies.

Conclusion

This compound is a commercially available compound with significant potential as a building block in drug discovery. While detailed biological data for this specific molecule is currently limited, the known activities of its close analogues suggest promising avenues for investigation, particularly in the area of CNS disorders. The synthetic and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this and related compounds.

Purity Standards for 4-Amino-6-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 4-Amino-6-methylnicotinic acid (CAS No. 127915-50-8), a key intermediate in pharmaceutical synthesis. The document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide delineates a framework for establishing robust purity criteria based on industry best practices and regulatory expectations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 127915-50-8 |

| Appearance | Solid |

| Purity (typical) | ≥98% |

Purity Specifications and Impurity Profile

While a specific official monograph for this compound is not publicly available in major pharmacopeias (USP, EP, JP), this section outlines a typical set of specifications based on common requirements for pharmaceutical intermediates.

Organic Impurities

Organic impurities can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. A comprehensive impurity profile is essential.

| Impurity Type | Acceptance Criteria |

| Any single unknown impurity | ≤ 0.10% |

| Total Impurities | ≤ 1.0% |

Potential process-related impurities could include isomers, precursors, or reaction by-products. For instance, incomplete amination or methylation reactions could lead to related nicotinic acid derivatives.

Residual Solvents

The control of residual solvents is critical to ensure patient safety. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits.[1][2][3][4] The specific limits depend on the solvent's toxicity and the intended daily dose of the final drug product. Solvents are categorized into three classes:

-

Class 1: Solvents to be avoided.

-

Class 2: Solvents with inherent toxicity that should be limited.

-

Class 3: Solvents with low toxic potential.

A risk assessment should be conducted to identify any solvents used in the manufacturing process and appropriate limits should be established.

Inorganic Impurities

| Impurity Type | Acceptance Criteria |

| Heavy Metals | ≤ 20 ppm |

| Residue on Ignition (Sulfated Ash) | ≤ 0.1% |

Heavy metal testing is a general test to control for metallic impurities that may be introduced from raw materials or equipment.[5][6][7] The residue on ignition test measures the amount of residual inorganic material after combustion.

Analytical Methodologies

Robust analytical methods are required to assess the purity of this compound.

Identification

-

Infrared (IR) Spectroscopy: To confirm the functional groups and compare the spectrum with that of a reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and identify any structural isomers.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Assay and Organic Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the assay and the levels of organic impurities. A validated, stability-indicating HPLC method is crucial.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is an example method and requires validation for specificity, linearity, accuracy, precision, and robustness for its intended use.

Residual Solvents Analysis

Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard technique for the quantification of residual solvents.

Inorganic Impurity Testing

-

Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are modern, sensitive techniques for the determination of specific elemental impurities.[8] The traditional sulfide precipitation colorimetric test can also be used as a limit test.[5]

-

Residue on Ignition: This is determined gravimetrically after ignition of the sample in the presence of sulfuric acid.

Experimental Workflows

The following diagrams illustrate the logical flow for the analysis and control of this compound purity.

Caption: General experimental workflow for purity analysis of this compound.

References

- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. tga.gov.au [tga.gov.au]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Limit Test for Heavy Metals in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]

4-Amino-6-methylnicotinic Acid: A Technical Guide for Researchers

An In-depth Review of a Versatile Pyridine Derivative for Drug Discovery and Development

Abstract

4-Amino-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the available information on its chemical properties and provides inferred insights into its potential synthesis, biological activities, and experimental investigation, drawing from data on closely related aminonicotinic acid derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position (nicotinic acid core).

| Property | Value | Source |

| CAS Number | 127915-50-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(C(=C1)N)C(=O)O | [2] |

| InChI Key | WUSQVMYMTQCNAV-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically available at ≥98% | [1] |

Potential Synthesis Routes

A plausible synthetic approach could involve the amination of a suitable precursor, such as a 4-chloro or 4-hydroxynicotinic acid derivative. Alternatively, rearrangement reactions of corresponding amides or azides offer viable pathways.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of an aminonicotinic acid derivative, which could be adapted for this compound.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols for Related Compounds

Due to the absence of a direct protocol for this compound, the following sections detail established methods for the synthesis of structurally similar aminonicotinic acids. These can serve as a starting point for the development of a specific synthesis plan.

Method A: Hofmann Rearrangement of a Pyridine Carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[3][4] This could be applied to a pyridine-3,4-dicarboxamide precursor.

Experimental Protocol (Adapted from Nicotinamide to 3-Aminopyridine) [3]

-

Preparation of the N-bromoamide: A primary amide (1 equivalent) is treated with bromine (1 equivalent) in the presence of a strong base like sodium hydroxide in an aqueous medium.

-

Deprotonation: The N-H proton of the N-bromoamide is abstracted by the base to form a nitrogen anion.

-

Rearrangement: The anion undergoes rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Method B: Curtius Rearrangement of a Pyridine Carboxyl Azide

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.[5][6][7]

Experimental Protocol (General Procedure) [5][8]

-

Formation of the Acyl Azide: A carboxylic acid (1 equivalent) is converted to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride). The acyl chloride is then reacted with sodium azide to form the acyl azide.

-

Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or benzene). This induces the rearrangement to the isocyanate with the loss of nitrogen gas.

-

Trapping of the Isocyanate: The resulting isocyanate can be trapped with various nucleophiles. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with an aqueous acid or base.

Method C: Nucleophilic Aromatic Substitution

If a suitable precursor like 4-chloro-6-methylnicotinic acid is available, direct amination via nucleophilic aromatic substitution (SNAr) can be a straightforward approach.

Experimental Protocol (General Procedure for Amination of Chloropyridines)

-

Reaction Setup: The 4-chloropyridine derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, DMF).

-

Amination: An amine source, such as ammonia or an amine salt (e.g., ammonium hydroxide), is added in excess. The reaction may require elevated temperatures and pressures.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Potential Biological Activities and Therapeutic Applications

Direct biological activity data for this compound is not prominent in the scientific literature. However, the aminonicotinic acid scaffold is a key feature in many compounds with diverse pharmacological properties. Derivatives of nicotinic acid are known to exhibit antifungal, antibacterial, and anti-inflammatory activities.[9][10]

The methyl ester of the related compound, 6-methylnicotinic acid, has been investigated for its role in the treatment of central nervous system (CNS) disorders as an inhibitor of D-amino acid oxidase and D-aspartate oxidase.[11] This suggests that this compound and its derivatives could also be explored as potential enzyme inhibitors.[12]

Table of Biological Activities of Related Aminonicotinic Acid Derivatives:

| Compound Class | Biological Activity | Potential Therapeutic Area | References |

| 2-Aminonicotinamide derivatives | Antifungal (inhibition of GPI-anchored protein biosynthesis) | Infectious Diseases | [13] |

| 6-Aminonicotinic acid derivatives | Antibacterial (inhibition of DNA gyrase and topoisomerase IV) | Infectious Diseases | [14] |

| Substituted Nicotinic Acid Esters | Anti-inflammatory (COX enzyme inhibition) | Inflammation | [9] |

| Methyl 6-methylnicotinate | D-amino acid oxidase and D-aspartate oxidase inhibitor | CNS Disorders | [11] |

Potential Signaling Pathway Involvement

Given the lack of specific data for this compound, it is premature to definitively assign it to a particular signaling pathway. However, based on the activities of related compounds, it could potentially interact with pathways involved in microbial cell wall synthesis, bacterial DNA replication, or inflammatory responses mediated by prostaglandins. Further research is required to elucidate its precise mechanism of action.

The following diagram illustrates a generalized concept of enzyme inhibition, a potential mechanism of action for this class of compounds.

Caption: Competitive enzyme inhibition as a potential mechanism of action.

Future Research Directions

The study of this compound presents several opportunities for further investigation:

-

Development of a robust and scalable synthesis route: A detailed and optimized synthetic protocol is essential for making this compound readily available for research.

-

Screening for biological activity: A broad-based screening against various biological targets, including microbial strains, cancer cell lines, and specific enzymes, could uncover its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the amino, methyl, and carboxylic acid groups could lead to the identification of more potent and selective compounds.

-

Pharmacokinetic and toxicological profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of promising derivatives will be crucial for their development as drug candidates.

Conclusion

This compound is a research chemical with significant untapped potential. While direct experimental data is currently scarce, the established biological activities of related aminonicotinic acid derivatives provide a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, offering insights into its properties, potential synthesis, and plausible biological activities. Future research into this and similar molecules could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innospk.com [innospk.com]

The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and evolving understanding of nicotinic acid (niacin) and its derivatives. From its initial identification as a key vitamin to its later recognition as a potent lipid-modifying agent, this document provides a comprehensive overview of the scientific journey, key experimental findings, and the molecular mechanisms that underpin the therapeutic effects of this class of compounds.

Early Discovery: From Tobacco Oxidation to the "Pellagra-Preventive Factor"

The story of nicotinic acid begins in the 19th century, long before its biological significance was understood.

-

1867: First Synthesis The Austrian chemist Hugo Weidel is credited with the first description and synthesis of nicotinic acid. He produced the compound through the oxidation of nicotine, a component of tobacco, using potassium chromate and sulfuric acid.[1][2] This chemical origin is reflected in its name.

-

Early 20th Century: The Pellagra Enigma Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the southern United States where corn was a dietary staple.[2][3] The prevailing theory attributed the disease to an infectious agent.

-

1912: Isolation from Natural Sources Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[2] Although this substance, which he named "vitamine," was not the cure for beriberi, it was later identified as nicotinic acid.[2]

-

1915-1930s: Goldberger's Pioneering Epidemiology Dr. Joseph Goldberger of the U.S. Public Health Service conducted a series of groundbreaking epidemiological and experimental studies that strongly suggested pellagra was caused by a dietary deficiency.[3][4][5] He was able to induce and cure pellagra-like symptoms in dogs (a condition known as "black tongue") by manipulating their diets, leading him to postulate the existence of a "pellagra-preventive (P-P) factor" found in foods like meat and milk but absent in corn-heavy diets.[2][4]

-

1937: Elvehjem's Landmark Discovery The definitive identification of the P-P factor came from the laboratory of American biochemist Conrad Elvehjem at the University of Wisconsin.[3][4][6] Elvehjem and his team isolated nicotinic acid from liver extracts and demonstrated that it could cure black tongue in dogs.[3][6] Soon after, clinical trials by physicians like Tom Douglas Spies confirmed that nicotinic acid was also the cure for pellagra in humans.[1][3] This discovery led to the fortification of flour with niacin, drastically reducing the incidence of the disease.[1]

A New Chapter: The Lipid-Lowering Properties of Nicotinic Acid

For several decades, the story of nicotinic acid was primarily that of a vitamin. However, a pivotal discovery in the mid-20th century opened up an entirely new therapeutic avenue.

-

1955: Altschul's Serendipitous Finding Canadian pathologist Rudolf Altschul and his colleagues made the unexpected observation that large doses of nicotinic acid, far exceeding the daily requirement for vitamin activity, significantly lowered cholesterol levels in humans.[1][7] This marked the beginning of nicotinic acid's use as the first orally administered lipid-lowering drug.[1]

Unraveling the Mechanisms of Action

The dual roles of nicotinic acid as a vitamin and a lipid-modifying drug are underpinned by distinct molecular mechanisms. While its vitamin function is primarily related to its role as a precursor for the coenzymes NAD and NADP, its pharmacological effects on lipid metabolism are more complex and have been the subject of extensive research.

The GPR109A Receptor: A Key Mediator of Nicotinic Acid's Effects

A major breakthrough in understanding the lipid-lowering effects of nicotinic acid came with the discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).[8][9]

-

Receptor Activation and Downstream Signaling: Nicotinic acid binds to GPR109A, which is highly expressed in adipocytes (fat cells).[8] This binding activates an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.[8] The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic AMP (cAMP).[8] This signaling cascade ultimately results in the inhibition of hormone-sensitive lipase, a key enzyme responsible for breaking down triglycerides in adipose tissue. The reduced lipolysis leads to a decrease in the release of free fatty acids into the bloodstream.

-

β-Arrestin Pathway: In addition to the Gαi-mediated pathway, GPR109A can also signal through a β-arrestin-dependent pathway.[8] This pathway is implicated in some of the other effects of nicotinic acid, including the characteristic skin flushing side effect.[8]

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

Another important mechanism contributing to the lipid-lowering effects of nicotinic acid is the direct inhibition of diacylglycerol acyltransferase-2 (DGAT2).[9]

-

Role of DGAT2: DGAT2 is a key enzyme in the liver responsible for the final step in triglyceride synthesis.[9]

-

Inhibition by Nicotinic Acid: Nicotinic acid has been shown to be a non-competitive inhibitor of DGAT2, with an IC50 of approximately 0.1 mM.[9] By inhibiting DGAT2, nicotinic acid reduces the synthesis of triglycerides in the liver, leading to decreased production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL).[9]

Nicotinic Acid Derivatives in Drug Development

The therapeutic potential of nicotinic acid, particularly its lipid-modifying properties, has driven the development of various derivatives aimed at improving its efficacy, tolerability, and pharmacokinetic profile.

Acipimox

Acipimox is a pyrazine-carboxylic acid derivative of nicotinic acid.

-

Mechanism of Action: Similar to nicotinic acid, acipimox is a potent inhibitor of lipolysis in adipose tissue.[10]

-

Clinical Applications: It is used as a lipid-lowering agent, particularly for reducing triglycerides.[4]

Niceritrol

Niceritrol is a pentaerythritol tetranicotinate, an ester of nicotinic acid.

-

Synthesis: Niceritrol is synthesized by the esterification of pentaerythritol with nicotinic acid.[11]

-

Mechanism of Action: It acts as a prodrug, being slowly hydrolyzed in the body to release nicotinic acid.[3] This slow release is intended to reduce the incidence of flushing.

-

Clinical Applications: Niceritrol is used as a hypolipidemic agent and a vasodilator.[3]

Etofibrate

Etofibrate is another derivative that combines the structures of clofibric acid (a fibrate) and nicotinic acid through an ester linkage.[12]

-

Mechanism of Action: In the body, etofibrate is hydrolyzed to release both clofibric acid and nicotinic acid, thus exhibiting the therapeutic effects of both fibrates and nicotinic acid.[12]

-

Clinical Applications: It is used for the treatment of hyperlipidemia.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of nicotinic acid with its molecular targets and its effects in clinical settings.

Table 1: In Vitro Activity of Nicotinic Acid

| Parameter | Target | Value | Reference |

| IC50 | DGAT2 | 0.1 mM | [9] |

| EC50 | GPR109A | ~100 nM | [11] |

Table 2: Summary of Clinical Trial Data for Nicotinic Acid and Derivatives

| Drug | Study Population | Dosage | Duration | Key Lipid Effects | Reference |

| Nicotinic Acid | Diabetic and non-diabetic rats | - | 42 days | ↓ Total Cholesterol, ↓ Triglycerides, ↑ HDL-C | [13] |

| Niaspan® (prolonged-release nicotinic acid) | Patients with primary dyslipidemia | 1500 mg/day | 8 weeks | ↑ HDL-C (18.2%) | [6] |

| Niaspan® (prolonged-release nicotinic acid) | Type 2 diabetes patients with atherogenic dyslipidemia | 1000-1500 mg/day | 16 weeks | ↑ HDL-C (19-24%) | [6] |

| Niceritrol | Patients with chronic renal disease and hyperlipidemia | - | - | Antiproteinuric effect | [3] |

| Acipimox | Patients with hypertriglyceridemia | - | - | ↓ Triglycerides (up to 44%) | [14] |

| Etofibrate | Type IIb dyslipidemic subjects | - | - | ↓ LDL-C, ↓ Lipoprotein(a) | [12] |

Experimental Protocols and Workflows

The discoveries outlined in this guide were the result of meticulous experimental work. While detailed historical protocols are often not fully documented in modern publications, the principles behind these key experiments are described below.

Historical Experimental Approaches

-

Elvehjem's Pellagra Studies in Dogs:

-

Objective: To identify the "pellagra-preventive factor."

-

Methodology: Dogs were fed a "Goldberger diet," known to induce black tongue (the canine equivalent of pellagra).[15] This diet was primarily composed of cornmeal. Once the dogs developed symptoms, they were treated with various fractions isolated from liver extract. The fraction that cured the symptoms was further purified until nicotinic acid was identified as the active compound.[15]

-

-

Altschul's Lipid-Lowering Studies:

-

Objective: To investigate the effect of nicotinic acid on serum cholesterol.

-

Methodology: Human subjects, likely patients with hypercholesterolemia, were administered high doses of nicotinic acid (in the gram range).[1][7] Serum cholesterol levels were measured before and during the treatment period to assess the impact of the intervention. The analytical methods for cholesterol determination at the time would have been colorimetric assays.

-

Modern Experimental Workflows

The study of nicotinic acid and its derivatives today employs a range of sophisticated molecular and cellular biology techniques.

-

GPCR Activation Assays: These assays are crucial for studying the interaction of nicotinic acid and its derivatives with the GPR109A receptor.

-

Enzyme Inhibition Assays (DGAT2): These assays are used to quantify the inhibitory effect of nicotinic acid on DGAT2 activity.

Conclusion

The journey of nicotinic acid from a simple chemical entity to a vital nutrient and a powerful therapeutic agent is a testament to the progress of scientific discovery. The elucidation of its mechanisms of action, particularly the roles of GPR109A and DGAT2, has provided a solid foundation for the rational design and development of novel derivatives with improved therapeutic profiles. As research continues to uncover the nuances of its signaling pathways and physiological effects, nicotinic acid and its derivatives will undoubtedly remain an important area of investigation for researchers and drug development professionals in the fields of cardiovascular disease, metabolism, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niceritrol - Wikipedia [en.wikipedia.org]

- 4. gpnotebook.com [gpnotebook.com]

- 5. The effect of nicotinic acid on hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of salts of nicotinic acid on serum cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of nicotinic acid on serum cholesterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Etofibrate - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. cdn.website-editor.net [cdn.website-editor.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-6-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the commercially available 2-methyl-5-ethylpyridine.

Synthetic Strategy

The synthesis of this compound is accomplished through a three-step reaction sequence:

-

Oxidation: The synthesis begins with the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine to afford the key intermediate, 6-methylnicotinic acid.

-

Nitration: Subsequently, 6-methylnicotinic acid undergoes electrophilic nitration to introduce a nitro group at the 4-position of the pyridine ring, yielding 4-nitro-6-methylnicotinic acid.

-

Reduction: The final step involves the reduction of the nitro group to an amine, providing the target compound, this compound.

Data Presentation

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Oxidation | 2-methyl-5-ethylpyridine | Nitric acid, Sulfuric acid | 6-methylnicotinic acid | ~60-70 | >95 |

| 2 | Nitration | 6-methylnicotinic acid | Fuming nitric acid, Concentrated sulfuric acid | 4-nitro-6-methylnicotinic acid | ~50-60 | >90 |

| 3 | Reduction | 4-nitro-6-methylnicotinic acid | Iron powder, Acetic acid | This compound | ~80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 6-methylnicotinic acid

This protocol is adapted from established procedures for the oxidation of alkylpyridines.

Materials:

-

2-methyl-5-ethylpyridine

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Hydrochloric Acid (for pH adjustment)

-

Sodium Hydroxide (for pH adjustment)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Cool the sulfuric acid to 0-5 °C using an ice bath.

-

Slowly add 2-methyl-5-ethylpyridine to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly add concentrated nitric acid via the dropping funnel while maintaining the reaction temperature between 20-30 °C.

-

Once the nitric acid addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water.

-

The crude product can be further purified by recrystallization from water or an ethanol/water mixture.

-

Dry the purified 6-methylnicotinic acid under vacuum.

Step 2: Synthesis of 4-nitro-6-methylnicotinic acid

This protocol employs standard nitrating conditions for pyridine derivatives.

Materials:

-

6-methylnicotinic acid

-

Fuming Nitric Acid (>90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

Procedure:

-

In a clean and dry reaction vessel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 6-methylnicotinic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C.

-

Once the 6-methylnicotinic acid is completely dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice.

-

The precipitate of 4-nitro-6-methylnicotinic acid is collected by filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven.

Step 3: Synthesis of this compound

This protocol utilizes a classic Bechamp reduction.

Materials:

-

4-nitro-6-methylnicotinic acid

-

Iron powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ammonium Hydroxide solution

-

Celatom® or Celite®

Procedure:

-

To a suspension of 4-nitro-6-methylnicotinic acid in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux and then add glacial acetic acid dropwise.

-

Maintain the reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, filter the hot reaction mixture through a pad of Celatom® or Celite® to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 7-8 with an ammonium hydroxide solution to precipitate the product.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the this compound by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Synthesis of 4-Amino-6-methylnicotinic Acid from its Methyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-6-methylnicotinic acid via the hydrolysis of its corresponding methyl ester, this compound methyl ester. This transformation is a crucial step in various research and development applications where the carboxylic acid moiety is required for further chemical modifications or biological assays.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis of this compound often proceeds through its methyl ester, which then requires efficient hydrolysis to yield the final carboxylic acid. The protocol outlined below describes a standard base-catalyzed hydrolysis (saponification) of the methyl ester. This method is generally high-yielding and proceeds to completion due to the irreversible nature of the reaction under basic conditions.

Reaction Scheme

The overall reaction involves the hydrolysis of the methyl ester functional group to a carboxylate salt, followed by acidification to yield the desired carboxylic acid.

Experimental Protocol

This protocol details the base-catalyzed hydrolysis of methyl 4-amino-6-methylnicotinate.

Materials:

-

This compound methyl ester

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 1M solution

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

pH paper or pH meter

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-